molecular formula C11H12F2O2 B14758522 2,2-Difluoro-1-(4-propoxyphenyl)ethanone

2,2-Difluoro-1-(4-propoxyphenyl)ethanone

Cat. No.: B14758522
M. Wt: 214.21 g/mol
InChI Key: GSJQKVAXAMMBLT-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone typically involves the reaction of 4-propoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-propoxyphenyl)ethanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-1-(4-propoxyphenyl)ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated by its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-fluoro-2-propoxyphenyl)ethanone
  • 2,2-Difluoro-1-(4-methoxyphenyl)ethanone
  • 2,2-Difluoro-1-(4-ethoxyphenyl)ethanone

Uniqueness

2,2-Difluoro-1-(4-propoxyphenyl)ethanone is unique due to the presence of the propoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H12F2O2

Molecular Weight

214.21 g/mol

IUPAC Name

2,2-difluoro-1-(4-propoxyphenyl)ethanone

InChI

InChI=1S/C11H12F2O2/c1-2-7-15-9-5-3-8(4-6-9)10(14)11(12)13/h3-6,11H,2,7H2,1H3

InChI Key

GSJQKVAXAMMBLT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C(F)F

Origin of Product

United States

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